1-Amino-2-bromo-4-(4-methoxyanilino)anthracene-9,10-dione
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Overview
Description
1-Amino-2-bromo-4-((4-methoxyphenyl)amino)anthracene-9,10-dione is an anthracene-based derivative known for its unique chemical structure and properties. This compound is characterized by the presence of amino, bromo, and methoxyphenyl groups attached to the anthracene-9,10-dione core.
Preparation Methods
The synthesis of 1-Amino-2-bromo-4-((4-methoxyphenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the anthracene-9,10-dione core.
Amination: Substitution of an amino group at the desired position.
Methoxylation: Addition of a methoxyphenyl group to the structure.
These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Amino-2-bromo-4-((4-methoxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Amino-2-bromo-4-((4-methoxyphenyl)amino)anthracene-9,10-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-2-bromo-4-((4-methoxyphenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological macromolecules, influencing their function and activity. For example, it may interact with enzymes, receptors, or DNA, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
1-Amino-2-bromo-4-((4-methoxyphenyl)amino)anthracene-9,10-dione can be compared with other anthracene-based derivatives, such as:
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Known for its high fluorescence quantum yield and applications in triplet–triplet annihilation upconversion.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission with a high quantum yield.
1-Amino-4-bromoanthraquinone-2-sulfonic acid: Used as an intermediate in dye production and as a photosensitizer.
The uniqueness of 1-Amino-2-bromo-4-((4-methoxyphenyl)amino)anthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
76382-24-6 |
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Molecular Formula |
C21H15BrN2O3 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
1-amino-2-bromo-4-(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15BrN2O3/c1-27-12-8-6-11(7-9-12)24-16-10-15(22)19(23)18-17(16)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,24H,23H2,1H3 |
InChI Key |
YKNXXLXGBIPBMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br |
Origin of Product |
United States |
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